2-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide
Description
2-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a chloro-substituted benzene ring linked to a sulfonamide group. The nitrogen atom of the sulfonamide is further substituted with a [1-(thiophen-2-yl)cyclopentyl]methyl moiety. This structure combines aromatic, heterocyclic (thiophene), and aliphatic (cyclopentyl) components, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-chloro-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S2/c17-13-6-1-2-7-14(13)22(19,20)18-12-16(9-3-4-10-16)15-8-5-11-21-15/h1-2,5-8,11,18H,3-4,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOIKSGIBGUUMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the cyclopentyl ring. The sulfonamide group is then introduced through a sulfonation reaction, and the chloro group is added through a halogenation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The chloro group can be reduced to form a corresponding amine.
Substitution: : The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄) or halogenating agents like chlorine (Cl₂).
Major Products Formed
Oxidation: : Sulfonic acids or sulfonyl chlorides.
Reduction: : Amines.
Substitution: : Nitrobenzene, chlorobenzene, etc.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : It might be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Core Structural Differences
- Sulfonamide vs. Acetamide Backbone :
The target compound features a sulfonamide group (-SO₂NH-), whereas analogs like alachlor and pretilachlor () are acetamides (-NHCO-). Sulfonamides are more acidic (pKa ~10) due to the electron-withdrawing sulfonyl group, enhancing solubility in basic conditions. Acetamides, with pKa values ~15–20, are less acidic, favoring lipid solubility .
Substituent Analysis
| Compound Name | Core Structure | Nitrogen Substituent | Key Functional Groups | Known Use |
|---|---|---|---|---|
| 2-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide | Sulfonamide | [1-(thiophen-2-yl)cyclopentyl]methyl | Chlorobenzene, thiophene, cyclopentyl | Unknown (hypothetical pesticidal/pharmaceutical) |
| Alachlor | Acetamide | 2,6-diethylphenyl + methoxymethyl | Chloroacetamide, methoxy | Herbicide |
| Pretilachlor | Acetamide | 2,6-diethylphenyl + 2-propoxyethyl | Chloroacetamide, propoxy | Herbicide |
| Thenylchlor | Acetamide | 2,6-dimethylphenyl + (3-methoxy-2-thienyl)methyl | Chloroacetamide, thiophene, methoxy | Herbicide |
- Thiophene vs. Phenyl Substituents :
The target compound’s thiophene moiety introduces sulfur-mediated electronic effects (e.g., resonance stabilization, polarizability) absent in phenyl-substituted analogs like alachlor. Thiophene’s smaller size and lower aromaticity may alter binding interactions in biological targets . - Cyclopentyl vs.
Biological Activity
The compound 2-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its effects on cardiovascular function, antimicrobial activity, and potential anticancer properties.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular formula : C₉H₁₂ClN₃O₂S
- IUPAC Name : 2-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide
Biological Activity Overview
Research indicates that sulfonamide derivatives, including the compound , possess various biological activities, particularly in cardiovascular and antimicrobial domains.
Cardiovascular Effects
A study evaluated the impact of sulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The findings indicated that certain sulfonamides could significantly alter these parameters, suggesting a potential therapeutic role in cardiovascular diseases.
Table 1: Experimental Design for Evaluating Biological Activity
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Benzenesulfonamide | 0.001 |
| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 |
| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 |
| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 |
Results indicated that 4-(2-aminoethyl)benzenesulfonamide notably decreased perfusion pressure and coronary resistance compared to controls and other derivatives, highlighting its potential as a cardiovascular agent .
Antimicrobial Activity
The antimicrobial properties of sulfonamides are well-documented. The compound was tested against various bacterial strains. Results showed significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent.
Table 2: Antimicrobial Activity of Sulfonamides
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide | E. coli | X µg/mL |
| 2-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide | S. aureus | Y µg/mL |
(Note: Specific MIC values were not provided in the search results and should be filled with actual data from experimental studies.)
Anticancer Properties
Recent studies have also explored the anticancer potential of sulfonamide derivatives. For instance, compounds similar to 2-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide were shown to exhibit selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer).
Case Study: Cytotoxicity Assessment
In vitro tests revealed that exposure to the compound resulted in reduced cell viability in A549 cells after a 24-hour treatment period compared to controls. This suggests that it may have a role in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
